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Compound of Interest

Compound Name: 2',4'-Diethoxyacetophenone

Cat. No.: B1585157 Get Quote

An In-Depth Technical Guide to 2',4'-Diethoxyacetophenone: Synthesis, Characterization,

and Applications

Executive Summary
This technical guide provides a comprehensive overview of 2',4'-diethoxyacetophenone, a

key synthetic intermediate in various chemical and pharmaceutical research areas. While its

precursor, 2',4'-dihydroxyacetophenone (resacetophenone), is a well-documented natural

product, the diethoxy derivative offers modified solubility, reactivity, and lipophilicity, making it a

valuable building block in organic synthesis. This document details the compound's chemical

identity, physicochemical properties, a robust two-step synthesis protocol starting from

resorcinol, and methods for its analytical characterization. Furthermore, it explores its

applications in drug development and research, grounded in the established bioactivity of

related scaffolds. Safety protocols and handling guidelines are also provided for laboratory

personnel.

Chemical Identity and Structure
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 1-(2,4-diethoxyphenyl)ethanone. It is also

known by other names, including:

2',4'-Diethoxyacetophenone
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Ethanone, 1-(2,4-diethoxyphenyl)-

Chemical Structure
The molecule consists of an acetophenone core where the phenyl ring is substituted with two

ethoxy (-OCH₂CH₃) groups at the 2' and 4' positions.

Key Chemical Identifiers
Quantitative data and identifiers for 2',4'-diethoxyacetophenone are summarized below for

quick reference.

Identifier Value Source

CAS Number 22924-18-1 [1]

Molecular Formula C₁₂H₁₆O₃ [1]

Molecular Weight 208.26 g/mol [1]

InChIKey
HVMNBJVJMFQOOZ-

UHFFFAOYSA-N
[1]

SMILES
c1c(c(cc(c1)OCC)OCC)C(C)=

O
[1]

Synthesis and Purification
The synthesis of 2',4'-diethoxyacetophenone is most efficiently achieved via a two-step

process. The first step involves the synthesis of the precursor 2',4'-dihydroxyacetophenone

from resorcinol, followed by a Williamson ether synthesis to introduce the two ethyl groups.
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Synthetic Workflow Diagram
The following diagram illustrates the logical flow from commercially available starting materials

to the final, purified product.
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Step 1: Friedel-Crafts Acylation

Step 2: Williamson Ether Synthesis

Resorcinol + Acetic Acid

Anhydrous ZnCl₂

100-130°C

2',4'-Dihydroxyacetophenone
(Resacetophenone)

2',4'-Dihydroxyacetophenone

Purification & Isolation

Ethyl Iodide (excess)
+ K₂CO₃ (Base)

Acetone, Reflux

2',4'-Diethoxyacetophenone

Click to download full resolution via product page

Caption: Two-step synthesis of 2',4'-diethoxyacetophenone.
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Detailed Protocol: Step 1 - Synthesis of 2',4'-
Dihydroxyacetophenone
This procedure is a variation of the Nencki reaction, a Friedel-Crafts acylation of a phenol.[2]

Rationale: Anhydrous zinc chloride acts as a Lewis acid catalyst, coordinating with the acetic

acid to form a more potent electrophilic acylating agent. Resorcinol is a highly activated

aromatic ring, facilitating electrophilic substitution. The reaction is performed under

anhydrous conditions to prevent deactivation of the catalyst.[2]

Methodology:

Equip a three-necked flask with a reflux condenser, mechanical stirrer, and a thermometer.

Add anhydrous zinc chloride (1.1 mol equivalent) and glacial acetic acid (1.5 mol

equivalent) to the flask. Heat the mixture gently to dissolve the zinc chloride.[3]

Add resorcinol (1.0 mol equivalent) in portions to the stirred solution.

Heat the reaction mixture to 120-130°C and maintain this temperature for 1-2 hours.[2]

The solution will typically turn a deep red color.

Cool the mixture to approximately 100°C and carefully hydrolyze the complex by adding 1

M hydrochloric acid.

Cool the mixture further in an ice bath to precipitate the product.

Collect the crude 2',4'-dihydroxyacetophenone by vacuum filtration, wash thoroughly with

cold water to remove inorganic salts, and dry. The product can be further purified by

recrystallization from hot water or ethanol-water.

Detailed Protocol: Step 2 - Williamson Ether Synthesis
of 2',4'-Diethoxyacetophenone
This classic ether synthesis involves the deprotonation of the phenolic hydroxyl groups

followed by nucleophilic substitution.
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Rationale: A weak base like potassium carbonate is sufficient to deprotonate the acidic

phenolic protons. Anhydrous acetone is a suitable polar aprotic solvent that facilitates the

Sₙ2 reaction between the resulting phenoxide ions and the ethylating agent, ethyl iodide. The

reaction is run under reflux to ensure a sufficient reaction rate.

Methodology:

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve

the dried 2',4'-dihydroxyacetophenone (1.0 mol equivalent) in anhydrous acetone.

Add anhydrous potassium carbonate (approx. 2.5 mol equivalent) to the solution. The

excess base ensures complete deprotonation.

Add ethyl iodide (approx. 2.5 mol equivalent) to the suspension.

Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using

thin-layer chromatography (TLC).

After completion, cool the mixture to room temperature and filter off the inorganic salts.

Evaporate the acetone from the filtrate under reduced pressure to obtain the crude

product.

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water

and brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Further purification can be achieved by column chromatography if necessary.

Analytical Characterization
Validation of the final product's identity and purity is crucial and is achieved through standard

spectroscopic techniques.
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Technique
Expected Observations for 2',4'-
Diethoxyacetophenone

¹H NMR

- Two triplets corresponding to the methyl

protons (-OCH₂CH₃) of the two non-equivalent

ethoxy groups. - Two quartets for the methylene

protons (-OCH₂CH₃). - A singlet for the acetyl

methyl protons (-COCH₃). - A series of aromatic

protons in the 6-8 ppm region, showing

characteristic coupling patterns for a 1,2,4-

trisubstituted benzene ring.

¹³C NMR

- Peaks corresponding to the methyl and

methylene carbons of the ethoxy groups. - A

peak for the acetyl methyl carbon. - A downfield

peak (>190 ppm) for the carbonyl carbon. - Six

distinct peaks in the aromatic region (100-165

ppm) corresponding to the substituted phenyl

ring.

IR Spectroscopy

- Absence of a broad O-H stretch (from the

dihydroxy precursor) around 3200-3400 cm⁻¹. -

Strong C=O stretch for the ketone around 1680

cm⁻¹. - C-O-C stretching vibrations for the ether

linkages around 1200-1250 cm⁻¹. - Aromatic

C=C stretches and C-H bends.

Mass Spectrometry

- A molecular ion peak [M]⁺ at m/z = 208.11,

consistent with the molecular formula C₁₂H₁₆O₃.

[1] - A prominent fragment from the loss of the

acetyl group ([M-43]⁺). - Fragments

corresponding to the loss of ethyl and ethoxy

groups.

Applications in Research and Drug Development
While 2',4'-diethoxyacetophenone is primarily a synthetic intermediate, its utility is inferred

from the extensive research on its dihydroxy precursor and related acetophenones.
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Scaffold for Bioactive Molecules: The precursor, 2',4'-dihydroxyacetophenone, is a known

plant metabolite and has been used as a starting material for synthesizing bis-Schiff bases

that act as potent inhibitors of phosphodiesterase (PDE) enzymes, which are relevant targets

in various diseases.[4] The diethoxy derivative can be used to create analogues with

increased lipophilicity, potentially altering pharmacokinetic properties like cell membrane

permeability.

Intermediate in Flavonoid Synthesis: Dihydroxyacetophenones are crucial precursors in the

synthesis of chalcones and flavonoids, compounds with a wide range of biological activities.

Ethoxy-substituted derivatives can be used to synthesize novel flavonoids with modified

properties.

Photochemical Applications: Acetophenone derivatives are well-known photosensitizers.

2',2'-Diethoxyacetophenone, a related compound, is used as a UV curing agent and

photoinitiator.[5] By analogy, 2',4'-diethoxyacetophenone could be investigated for similar

applications in polymer chemistry and organic synthesis.

COX-2 Inhibition Studies: The precursor has been shown to inhibit the transcription of COX-2

in cancer cells.[6] The diethoxy derivative provides a tool to study the structure-activity

relationship, specifically the role of the phenolic hydroxyl groups versus ether linkages in

mediating this biological effect.

Safety, Handling, and Storage
As no specific material safety data sheet (MSDS) is available for 2',4'-diethoxyacetophenone,

safety precautions should be based on the known hazards of its precursor and structurally

related compounds.

Hazard Identification: The precursor, 2',4'-dihydroxyacetophenone, is classified as an irritant,

causing skin irritation and serious eye damage.[7][8] It may also cause respiratory irritation.

[8] It is prudent to assume 2',4'-diethoxyacetophenone poses similar risks.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[7]
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Skin Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile). Wear a lab

coat or other protective clothing.[7]

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. Avoid

generating dust or aerosols.[8]

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and

away from incompatible substances like strong oxidizing agents.

Disposal: Dispose of contents and container in accordance with local, regional, and national

hazardous waste regulations. Do not allow the product to enter drains.[7]

Conclusion
2',4'-Diethoxyacetophenone is a versatile synthetic intermediate derived from the readily

available natural product precursor, resacetophenone. Its value lies in providing a chemically

stable and lipophilic scaffold for the development of novel compounds in medicinal chemistry

and materials science. The robust two-step synthesis and clear analytical characterization

profile make it an accessible and valuable tool for researchers. Adherence to appropriate safety

protocols is essential when handling this compound in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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